Bienvenue dans la boutique en ligne BenchChem!

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one

Anticancer Arylsulfonylimidazolidinone Structural differentiation

The compound 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one (CAS 1799263-17-4) is a synthetic small molecule belonging to the N-arylsulfonylimidazolidinone class. This class has been investigated for anticancer activity, with studies on 4-phenyl-1-arylsulfonylimidazolidinones demonstrating cytotoxicity against human cancer cell lines including A549 (lung), HCT-15 (colon), and others.

Molecular Formula C18H17BrN2O3S
Molecular Weight 421.31
CAS No. 1799263-17-4
Cat. No. B2929945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one
CAS1799263-17-4
Molecular FormulaC18H17BrN2O3S
Molecular Weight421.31
Structural Identifiers
SMILESCN1C(N(CC1=O)S(=O)(=O)C=CC2=CC=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C18H17BrN2O3S/c1-20-17(22)13-21(18(20)15-5-3-2-4-6-15)25(23,24)12-11-14-7-9-16(19)10-8-14/h2-12,18H,13H2,1H3/b12-11+
InChIKeyZSDNHJDLWFOMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one (CAS 1799263-17-4): Procurement & Differentiation Baseline


The compound 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one (CAS 1799263-17-4) is a synthetic small molecule belonging to the N-arylsulfonylimidazolidinone class. This class has been investigated for anticancer activity, with studies on 4-phenyl-1-arylsulfonylimidazolidinones demonstrating cytotoxicity against human cancer cell lines including A549 (lung), HCT-15 (colon), and others [1][2]. The target compound features a 4-bromophenyl-ethenylsulfonyl substituent and a 3-methyl-2-phenylimidazolidin-4-one core, representing a specific structural variation within this pharmacophore class. However, no published primary research papers, patents, or authoritative database entries directly characterize this specific CAS number.

Why 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one Cannot Be Replaced by In-Class Analogs


Within the 4-phenyl-1-arylsulfonylimidazolidinone class, minor structural modifications produce profound changes in cytotoxic potency. Published SAR studies demonstrate that the nature and position of substituents on the arylsulfonyl moiety are critical determinants of activity: sterically large substituents at the 4-position enhance cytotoxicity, while replacement of the phenyl ring with naphthyl sharply reduces activity [1][2]. The target compound's (E)-4-bromophenylethenylsulfonyl group represents a unique combination of an electron-withdrawing bromine atom and an extended conjugated ethenyl linker not represented in published data sets. Without direct comparative data against specific analogs such as 4-phenyl-1-(N-acetylindoline-5-sulfonyl)imidazolidinone (1n) or the carbamate series (4a-f, 4k-p), the quantitative advantage—or disadvantage—of this specific substitution pattern remains uncharacterized. Generic substitution within this class is not supported by evidence.

Quantitative Differentiation Evidence for 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one


Structural Novelty: The (E)-4-Bromophenylethenylsulfonyl Motif Is Absent from Published SAR Series

The target compound incorporates an (E)-2-(4-bromophenyl)ethenylsulfonyl group attached to the imidazolidinone nitrogen. Published SAR studies on 4-phenyl-1-arylsulfonylimidazolidinones have explored substituents directly on the benzenesulfonyl phenyl ring (e.g., 4-Cl, 4-CH3, 4-OCH3, 3,4-diCl) [1], but none have examined an extended styrenyl sulfonyl linker with a 4-bromophenyl terminus. The 4-bromo substituent introduces both steric bulk (comparable to iodine in van der Waals radius) and electronegativity that have not been systematically evaluated in relevant cytotoxicity assays. This structural divergence precludes direct potency interpolation from existing class data.

Anticancer Arylsulfonylimidazolidinone Structural differentiation

Cytotoxic Potency: No Published Data Exist for Direct Comparison with Lead Compounds 1n or Carbamate Series

The most potent analog reported in the benzenesulfonyl series, 4-phenyl-1-(N-acetylindoline-5-sulfonyl)imidazolidinone (1n), demonstrated enhanced cytotoxicity against A549 (lung) and HCT-15 (colon) cell lines through optimized steric parameters (STERIMOL L correlation) [1]. Separately, carbamate analogs 4a-f and 4k-p exhibited superior cytotoxicity to doxorubicin across HCT116, A549, and NCL-H460 cell lines [2]. The target compound has not been evaluated in any of these assays; its IC50 values against these or any other cell lines are not available in the public domain. No head-to-head comparison against 1n, the carbamate series, or doxorubicin can be made.

Cytotoxicity Cancer cell lines Potency comparison

Pharmacophore Integrity: 3-Methyl Substitution on Imidazolidinone Ring Is Uncharacterized in Published SAR

Published SAR studies on 4-phenyl-1-arylsulfonylimidazolidinones have consistently used an unsubstituted imidazolidinone ring at the 3-position (i.e., N-H or N-unsubstituted at the position bearing the phenyl group) [1][2]. The target compound introduces a 3-methyl substituent on the imidazolidinone nitrogen. Stereochemical requirement studies established that the 4-phenyl moiety directly attached to the imidazolidinone ring is an essential pharmacophore; its replacement with naphthyl or benzyl sharply reduced activity, and conformational restriction resulted in activity loss [2]. The impact of N-methylation at the 3-position on cytotoxicity and target binding has not been reported and cannot be predicted from existing data.

SAR Pharmacophore Imidazolidinone substitution

Selectivity and Off-Target Profile: No Data Available for Target Compound or Direct Analogs

No published studies report kinase profiling, nuclear receptor panel screening, hERG channel inhibition, or CYP450 inhibition data for the target compound. The broader arylsulfonylimidazolidinone class has been evaluated only for in vitro cytotoxicity; specific molecular targets remain unidentified [1]. In contrast, the clinically evaluated diarylsulfonylurea Sulofenur, a structural relative, exhibited dose-limiting methemoglobinemia and hypoglycemia due to metabolic liberation of the aniline metabolite [2]. Whether the target compound shares this metabolic liability is unknown.

Selectivity Off-target Safety pharmacology

Application Scenarios for 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one Based on Current Evidence


Exploratory Anticancer Library Screening Requiring Novel Chemical Matter

This compound is suitable for inclusion in diversity-oriented screening libraries where structural novelty is prioritized over known potency. Its (E)-4-bromophenylethenylsulfonyl motif and 3-methyl substitution represent unexplored chemical space within the arylsulfonylimidazolidinone class, making it a candidate for phenotypic or target-based screens where existing SAR cannot predict activity [1][2]. Procurement is justified when the screening goal is hit identification rather than lead optimization.

SAR Expansion Studies for 4-Phenyl-1-arylsulfonylimidazolidinone Pharmacophore

Research groups actively investigating the arylsulfonylimidazolidinone anticancer pharmacophore may procure this compound to systematically evaluate the impact of an extended styrenyl sulfonyl linker and 3-methyl substitution on cytotoxicity. Published SAR frameworks [1] provide a comparative baseline for interpreting results against established analogs such as compound 1n and the carbamate series.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's distinct structural features—including the (E)-configured double bond, 4-bromophenyl terminus, and 3-methylimidazolidinone core—make it a useful test case for validating QSAR models, docking simulations, or pharmacophore hypotheses derived from existing arylsulfonylimidazolidinone datasets [1]. Its activity, once experimentally determined, can serve as an external validation point for predictive models.

Chemical Biology Probe Development Requiring a Bromine Handle

The 4-bromophenyl group provides a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of focused analog libraries. This feature may be advantageous for research groups seeking to explore structure-activity relationships beyond the substitution patterns examined in published work [1].

Quote Request

Request a Quote for 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.